POL-RFAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

POL-RFAMIDE is a neuropeptide that contains the C-terminal sequence Arg-Phe-NH2 (RFamide). This compound is found throughout the animal kingdom, particularly in evolutionarily ancient nervous systems such as those of cnidarians. This compound is known for its role in neurotransmission, where it acts as a signaling molecule in the nervous system, regulating various physiological processes and animal behaviors .

Preparation Methods

Synthetic Routes and Reaction Conditions

POL-RFAMIDE can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is optimized for high yield and purity. The process includes automated peptide synthesizers, which allow for precise control over the reaction conditions and efficient production of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

POL-RFAMIDE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under mild conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction usually takes place under controlled conditions to prevent over-reduction.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized peptides, while reduction may produce reduced peptides. Substitution reactions can lead to the formation of various substituted peptides with different functional groups .

Scientific Research Applications

POL-RFAMIDE has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and chemical reactions involving peptides.

Mechanism of Action

POL-RFAMIDE exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses. The molecular targets of this compound include motoneurons, where it has a direct action, causing transient inhibition followed by prolonged excitation . The pathways involved in its mechanism of action include the activation of second messenger systems, such as cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3), which mediate the downstream effects of the peptide .

Comparison with Similar Compounds

POL-RFAMIDE is part of a larger family of RFamide peptides, which share the common C-terminal sequence Arg-Phe-NH2. Similar compounds include:

Gonadotropin-inhibitory hormone (GnIH): Inhibits the release of gonadotropins and regulates reproductive functions.

Neuropeptide FF (NPFF): Modulates pain perception and opioid receptor activity.

Pyroglutamylated RFamide peptide (QRFP): Involved in the regulation of feeding behavior and energy homeostasis.

Prolactin-releasing peptide (PrRP): Stimulates the release of prolactin and regulates stress responses.

Kisspeptin: Plays a crucial role in the regulation of puberty and reproductive functions

This compound is unique in its specific sequence and its role in the nervous system of cnidarians, where it acts as a neurotransmitter or neuromodulator at neuromuscular junctions .

Properties

CAS No. |

119116-89-1 |

|---|---|

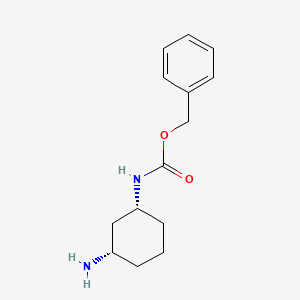

Molecular Formula |

C36H57N11O8 |

Molecular Weight |

771.921 |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H57N11O8/c1-20(2)15-26(46-35(55)27(16-21(3)4)47-34(54)24-12-13-28(48)43-24)32(52)42-18-29(49)41-19-30(50)44-23(11-8-14-40-36(38)39)33(53)45-25(31(37)51)17-22-9-6-5-7-10-22/h5-7,9-10,20-21,23-27H,8,11-19H2,1-4H3,(H2,37,51)(H,41,49)(H,42,52)(H,43,48)(H,44,50)(H,45,53)(H,46,55)(H,47,54)(H4,38,39,40)/t23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

GIFJMXFPCQODBR-IRGGMKSGSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.